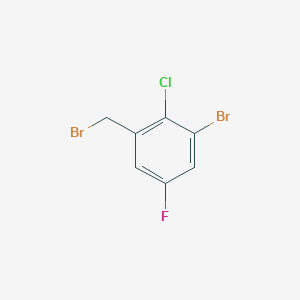![molecular formula C20H16N8Se B15145848 2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DB1976 is a selenophene analog of DB270 and a highly potent, cell-permeable transcription factor PU.1 inhibitor. It effectively inhibits PU.1 binding with an IC50 of 10 nM and strongly inhibits the PU.1/DNA complex with high affinity (KD of 12 nM) in vitro . DB1976 has an apoptosis-inducing effect, making it a valuable compound in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
DB1976 is synthesized through a series of chemical reactions involving selenophene as a key component. The preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific reaction conditions and detailed synthetic routes are proprietary and may require consultation with specialized chemical synthesis teams .
Industrial Production Methods
Industrial production methods for DB1976 are not widely documented, but typically involve large-scale synthesis using automated chemical reactors and stringent quality control measures to ensure high purity and consistency .
化学反応の分析
Types of Reactions
DB1976 undergoes various chemical reactions, including:
Oxidation: DB1976 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound may undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: DB1976 can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in reactions involving DB1976 include dimethyl sulfoxide (DMSO), various oxidizing and reducing agents, and specific catalysts to facilitate the reactions . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired chemical transformation.
Major Products Formed
The major products formed from reactions involving DB1976 depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted selenophene compounds .
科学的研究の応用
DB1976 has a wide range of scientific research applications, including:
作用機序
DB1976 exerts its effects by inhibiting the transcription factor PU.1. It binds to the DNA minor groove that flanks PU.1-binding motifs, disrupting the interaction of PU.1 with target gene promoters . This leads to downregulation of canonical PU.1 transcriptional targets and induces apoptosis in cells with high PU.1 activity . The molecular targets and pathways involved include the PU.1/DNA complex and associated transcriptional machinery .
類似化合物との比較
Similar Compounds
DB2115: Another selenophene analog with similar inhibitory effects on PU.1.
DB2313: A related compound with comparable mechanisms of action and applications.
Uniqueness of DB1976
DB1976 is unique due to its high potency and cell permeability, making it a highly effective inhibitor of the transcription factor PU.1. Its ability to induce apoptosis and its strong binding affinity to the PU.1/DNA complex set it apart from other similar compounds .
特性
分子式 |
C20H16N8Se |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H16N8Se/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |
InChIキー |
NXECULIQZLOKFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



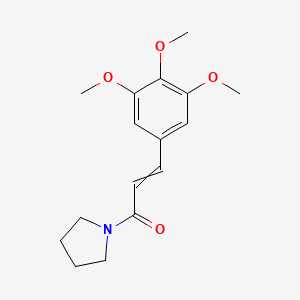

![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
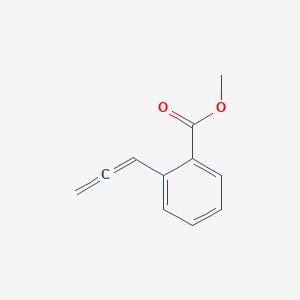
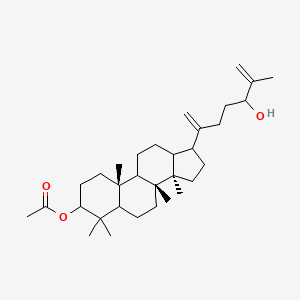
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
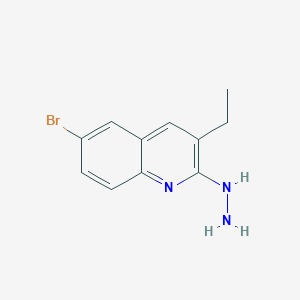

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
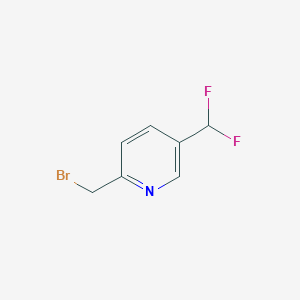
![[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B15145861.png)
